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molecular formula C8H12N5O4P B562677 Adefovir-d4

Adefovir-d4

Cat. No. B562677
M. Wt: 277.21 g/mol
InChI Key: SUPKOOSCJHTBAH-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05798340

Procedure details

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene; 1.53 g, 10 mmol) was added to a suspension of PMEA (1.365 g, 5 mmol) in DMF (25 mL). Adamantoyl oxymethyl chloride (5.72 g, 25 mmol) in DMF (25 mL) was added to the reaction mixture which was then stirred for four days at room temperature and the volatiles were removed under vacuum. The crude product obtained after removal of the solvent was loaded onto a silica gel column and washed with 3% MeOH/CH2Cl2 to remove nonpolar impurities. 1 g (30%) of bis(adamantoyl oxymethyl)PMEA ester was eluted in 8% MeOH/CH2 Cl2. Adamantoyl oxymethyl chloride was obtained by conversion of 1-adamantanecarbonyl chloride (Aldrich No. 11,772-2) with (CH2 O)n /ZnCl2 and has been described (Bodor, et al J Med Chem (1980) 23 :474-480).
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.365 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Adamantoyl oxymethyl chloride
Quantity
5.72 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][CH2:10]N2[C:4](=NCCC2)[CH2:3][CH2:2]1.C1N=[C:16](N)[C:15]2N=CN(CCOCP(O)(O)=O)[C:14]=2N=1.[C:30]12([C:40]([O:42][CH2:43][Cl:44])=[O:41])[CH2:39][CH:34]3[CH2:35][CH:36]([CH2:38][CH:32]([CH2:33]3)[CH2:31]1)[CH2:37]2.[CH3:45]N(C=O)C>>[C:30]12([C:40]([O:42][CH2:43][Cl:44])=[O:41])[CH2:39][CH:34]3[CH2:33][CH:32]([CH2:38][CH:36]([CH2:35]3)[CH2:37]1)[CH2:31]2.[C:11]12([C:43]([Cl:44])=[O:42])[CH2:10][CH:4]3[CH2:3][CH:2]([CH2:14][CH:15]([CH2:16]3)[CH2:45]1)[CH2:1]2

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
1.365 g
Type
reactant
Smiles
C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)O
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Adamantoyl oxymethyl chloride
Quantity
5.72 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)OCCl
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred for four days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
WASH
Type
WASH
Details
washed with 3% MeOH/CH2Cl2
CUSTOM
Type
CUSTOM
Details
to remove nonpolar impurities
WASH
Type
WASH
Details
1 g (30%) of bis(adamantoyl oxymethyl)PMEA ester was eluted in 8% MeOH/CH2 Cl2

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)OCCl
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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